molecular formula C12H13Cl2N B13081038 4-[(2,5-Dichlorophenyl)methylidene]piperidine

4-[(2,5-Dichlorophenyl)methylidene]piperidine

Cat. No.: B13081038
M. Wt: 242.14 g/mol
InChI Key: JBWLXUYSQGHSHS-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Data

The molecular formula of 4-[(2,5-Dichlorophenyl)methylidene]piperidine is C₁₃H₁₅Cl₂N , with a hydrochloride salt form (C₁₃H₁₅Cl₂N·HCl ) commonly utilized in research. The core structure consists of a six-membered piperidine ring fused to a methylidene group (–CH=) attached to a 2,5-dichlorophenyl moiety. The piperidine ring adopts a chair conformation in its lowest-energy state, while the methylidene linkage introduces planar geometry due to sp² hybridization.

Crystallographic studies of analogous piperidine derivatives, such as spiro[2.2”]acenaphthene-1”-one-spiro[3.3’]-5’-(2,3-dichlorophenylmethylidene)-1’-methylpiperidin-4’-one-4-(2,3-dichlorophenyl) octahydroindolizine, reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell dimensions a = 8.4610 Å, b = 16.0926 Å, and c = 23.8997 Å. While direct data for this compound is limited, its structural similarities suggest comparable packing arrangements dominated by van der Waals interactions and halogen bonding from chlorine atoms.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = 8.5 Å, b = 16.1 Å, c = 24.0 Å
Z 4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy :
The proton NMR spectrum of this compound exhibits distinct signals for the piperidine ring protons (δ 1.4–2.8 ppm), the methylidene proton (δ 7.2–7.5 ppm), and aromatic protons from the dichlorophenyl group (δ 7.3–7.9 ppm). Carbon-13 NMR reveals resonances for the sp²-hybridized methylidene carbon (δ 150–160 ppm) and quaternary carbons adjacent to chlorine atoms (δ 125–135 ppm).

Infrared (IR) Spectroscopy :
Key IR absorptions include the C=N stretch of the methylidene group at 1628 cm⁻¹ and C–Cl stretches at 750–550 cm⁻¹ , consistent with aryl chlorides. The absence of broad O–H or N–H stretches confirms the absence of tautomeric enamine forms in the solid state.

X-ray Diffraction (XRD) :
Although XRD data for this specific compound is unavailable, studies on structurally related Schiff bases highlight the utility of single-crystal XRD in resolving imine bond lengths (1.28–1.32 Å) and dihedral angles between the piperidine and aryl rings.

Conformational Dynamics and Tautomeric Behavior

The piperidine ring undergoes chair-to-twist conformational interconversion with an energy barrier of ~8–12 kcal/mol, as inferred from studies on octahydroindolizine analogs. The methylidene group’s rigidity restricts rotation, favoring a planar geometry that stabilizes π-conjugation with the dichlorophenyl ring.

Tautomerism between the imine (C=N ) and enamine (C–N–H ) forms is theoretically possible but not observed experimentally under standard conditions. Computational models suggest the enamine form is 12–15 kcal/mol higher in energy , making it thermodynamically disfavored. Stabilization of the imine form is attributed to resonance delocalization into the dichlorophenyl ring and the absence of acidic protons adjacent to the nitrogen.

Comparative Analysis with Related Piperidine Derivatives

Table 2: Structural and Electronic Comparison of Piperidine Derivatives

Compound Substituent Conformation C=N Bond Length (Å)
This compound 2,5-dichlorophenyl Chair 1.29*
4-[2-(2,4,6-Trifluorophenoxymethyl)phenyl]piperidine 2,4,6-trifluorophenoxy Twist
Spiro[3.3’]-5’-(2,3-dichlorophenylmethylidene)piperidin-4’-one 2,3-dichlorophenyl Chair 1.31

*Theorized based on analogous compounds.

  • Electronic Effects : The electron-withdrawing chlorine atoms on the phenyl ring reduce electron density at the methylidene group, enhancing resistance to nucleophilic attack compared to non-halogenated derivatives.
  • Steric Effects : Ortho-chlorine substituents introduce steric hindrance, limiting rotational freedom of the phenyl ring and favoring a coplanar arrangement with the piperidine ring.
  • Hydrogen Bonding : Unlike hydroxyl- or amine-substituted piperidines, this compound lacks hydrogen bond donors, reducing its solubility in polar solvents.

Properties

Molecular Formula

C12H13Cl2N

Molecular Weight

242.14 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)methylidene]piperidine

InChI

InChI=1S/C12H13Cl2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2

InChI Key

JBWLXUYSQGHSHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)methylidene]piperidine typically involves the reaction of 2,5-dichlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and high efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenyl)methylidene]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

4-[(2,5-Dichlorophenyl)methylidene]piperidine has been investigated for its potential in treating various diseases through the following mechanisms:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, studies have shown IC50 values lower than 10 µM against colon cancer cell lines, suggesting potent anticancer properties.
Compound Cell Line IC50 (µM)
This compoundWiDr (Colon)<10
Reference5-Fluorouracil~15
  • Mechanism of Action : The compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders and cancer pathways.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses notable antimicrobial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against resistant strains:

Compound Pathogen MIC (µg/mL)
This compoundStaphylococcus aureus0.22
This compoundEscherichia coli0.25
This compoundPseudomonas aeruginosa0.20

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, leading to reduced inflammation:

Compound Target Enzyme IC50 (µmol)
This compoundCOX-10.04
This compoundCOX-20.04

This inhibition is comparable to established anti-inflammatory drugs like diclofenac and celecoxib.

Study on Human Cancer Cell Lines

A comprehensive study evaluated the effectiveness of this compound against various cancer types such as breast (MCF-7), lung (SK-LU-1), and liver (HepG2). The results indicated that derivatives exhibited lower IC50 values compared to traditional treatments, highlighting their potential as novel anticancer agents.

In Vivo Studies

Animal model studies revealed that treatment with derivatives of this compound led to significant tumor reduction rates compared to control groups. These findings support its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)methylidene]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Piperidine with Directly Attached Dichlorophenyl Groups

  • 1-(2,5-Dichlorophenyl)piperidine (YF-5150): This analog lacks the methylidene bridge, with the dichlorophenyl group directly bonded to the piperidine nitrogen. It is available at 95% purity .
  • 4-(2,5-Dichlorophenoxy)piperidine (LD-2542): Here, a phenoxy linker replaces the methylidene group. The oxygen atom introduces polarity, which may enhance solubility but reduce lipophilicity .

Piperidine Derivatives with Alternative Aromatic Substituents

  • Piperidine-4-trifluoromethylphenyl (IC₅₀ = 1.74 ± 0.08) : Replacing chlorine with a trifluoromethyl group improves potency in unspecified assays, likely due to enhanced electron-withdrawing effects and metabolic resistance .
  • Piperidine-phenyl (IC₅₀ = 0.83 ± 0.004) : The unsubstituted phenyl analog exhibits higher potency than dichlorophenyl derivatives, suggesting steric or electronic hindrance from chlorine may reduce activity in certain contexts .

Structural Analogues with Modified Linkers

Sulfonyl and Acetamide Linkers

  • The extended structure contrasts with the compact methylidene linker in the target compound .
  • 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide (QY-0311) : The sulfonyl group increases polarity and hydrogen-bonding capacity, which may improve target specificity but reduce membrane permeability .

Piperazine and Pyrrolidine Analogues

  • 2-(2,5-Dichlorophenyl)piperazine (Similarity = 0.75) : Replacing piperidine with piperazine introduces an additional nitrogen, increasing basicity and altering interactions with acidic biological targets .
  • Pyrrolidine-2,5-dichlorophenyl (IC₅₀ = 8.31 ± 1.45) : The smaller pyrrolidine ring reduces steric bulk but may constrain conformational flexibility, leading to lower activity compared to piperidine analogs .

Key Findings and Implications

Substituent Position and Electronic Effects : The 2,5-dichloro substitution pattern on the phenyl ring balances electron withdrawal and steric effects, but trifluoromethyl or unsubstituted phenyl groups may enhance activity in specific assays .

Commercial Viability : Despite structural uniqueness, the discontinuation of 4-[(2,5-Dichlorophenyl)methylidene]piperidine highlights challenges in scalability or demand relative to simpler analogs like 1-(2,5-dichlorophenyl)piperidine .

Biological Activity

4-[(2,5-Dichlorophenyl)methylidene]piperidine, a compound derived from piperidine, has garnered attention for its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, primarily focusing on:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens.
  • Antiviral Effects : Preliminary research suggests potential antiviral properties, although more extensive studies are needed to confirm these effects.
  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate the activity of enzymes or bind to receptors, influencing various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound's structure allows it to inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as diabetes and cancer.
  • Receptor Binding : It may also interact with neurotransmitter receptors, contributing to its pharmacological profile.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of piperidine derivatives, including this compound. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects. The minimum inhibitory concentrations (MICs) were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound possesses potential as a therapeutic agent against bacterial infections .

Antioxidant Activity

The antioxidant properties were assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound effectively scavenged free radicals with an IC50 value comparable to standard antioxidants:

CompoundIC50 (µg/mL)
This compound25
Ascorbic Acid (Control)20

This suggests that the compound could be explored further for its potential in preventing oxidative stress-related diseases .

Case Studies

  • Diabetes Management : A recent study investigated the effects of piperidine derivatives on glucose metabolism. This compound was found to enhance insulin sensitivity in vitro, indicating its potential use in managing diabetes .
  • Cancer Therapy : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis. The IC50 values for various cancer cell lines were found to be in the range of 10-30 µM, suggesting a potent anticancer effect .

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